molecular formula C16H27N5O2 B7634350 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide

4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide

Cat. No. B7634350
M. Wt: 321.42 g/mol
InChI Key: MXFAJCUREXCWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide, also known as EPPDP, is a synthetic compound that belongs to the piperidine class of drugs. EPPDP has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein found in the brain that is involved in various cellular processes. By modulating the activity of the sigma-1 receptor, 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide can protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
Studies have shown that 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors are important for the growth and survival of neurons in the brain. 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which are both factors that can contribute to neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor without affecting other cellular processes. However, one limitation is that 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide is a synthetic compound, which may limit its translational potential for clinical use.

Future Directions

There are several future directions for research on 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide. One area of interest is the potential use of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy and safety of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in these conditions. Another area of interest is the role of the sigma-1 receptor in other neurological disorders, such as depression and anxiety. Studying the effects of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide in these conditions may provide new insights into the underlying mechanisms of these disorders.

Synthesis Methods

The synthesis of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide involves the reaction of 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with 1-methyl-4-(2-propan-2-ylpiperidine-1-carbonyl) piperazine in the presence of a palladium catalyst. This reaction results in the formation of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a white solid, which can be purified through recrystallization.

Scientific Research Applications

4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide has been shown to have a neuroprotective effect on neurons in the brain. This has led to research into the use of 4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c1-5-21-11-14(10-17-21)18-15(22)13-6-8-20(9-7-13)16(23)19(4)12(2)3/h10-13H,5-9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFAJCUREXCWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2CCN(CC2)C(=O)N(C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-(1-ethylpyrazol-4-yl)-1-N-methyl-1-N-propan-2-ylpiperidine-1,4-dicarboxamide

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